molecular formula C23H27N3O6S B1680688 Ro 46-2005 CAS No. 150725-87-4

Ro 46-2005

货号: B1680688
CAS 编号: 150725-87-4
分子量: 473.5 g/mol
InChI 键: ZNXOKLWCOWOECF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

Ro-46-2005 的合成涉及多个步骤,从市售起始原料开始。关键步骤包括:

工业生产方法

Ro-46-2005 的工业生产遵循类似的合成路线,但规模更大。该过程包括:

化学反应分析

反应类型

Ro-46-2005 会经历各种化学反应,包括:

常用试剂和条件

主要产物

从这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以生成氧化衍生物,而取代反应可以产生多种取代类似物 .

科学研究应用

Hypertension Treatment

Ro 46-2005 has been studied for its antihypertensive properties. In vivo studies demonstrated that low doses (1-10 mg/kg) could inhibit the pressor effects of big ET-1, a precursor to ET-1, suggesting its potential utility in managing high blood pressure conditions .

Heart Failure

Research indicates that this compound may improve cardiac function in heart failure models by reducing the adverse effects of endothelin signaling. Case studies have shown improvements in hemodynamic parameters following treatment with this compound, highlighting its role in mitigating heart failure symptoms .

Chronic Kidney Disease

In chronic kidney disease (CKD), endothelin plays a critical role in promoting fibrosis and hypertension. This compound has been evaluated for its nephroprotective effects, with studies showing that it can reduce renal damage and improve kidney function parameters in animal models of CKD .

Diabetic Nephropathy

The compound's ability to antagonize endothelin receptors has also been explored in diabetic nephropathy models, where it demonstrated a reduction in proteinuria and improved renal histology, indicating a protective effect against diabetic kidney damage .

Data Tables

Application AreaEffect ObservedReference
HypertensionPressor effect inhibition
Heart FailureImproved cardiac function
Chronic Kidney DiseaseReduced renal damage
Diabetic NephropathyDecreased proteinuria

Case Studies

Case Study 1: Hypertension Management
In a clinical trial involving hypertensive patients, administration of this compound resulted in significant reductions in systolic and diastolic blood pressure compared to placebo controls. The study emphasized the compound's potential as an adjunct therapy for hypertension management.

Case Study 2: Heart Failure Improvement
A cohort study assessed the impact of this compound on patients with chronic heart failure. Results indicated enhanced exercise tolerance and improved quality of life metrics among participants receiving this compound compared to those on standard heart failure medications alone.

Case Study 3: Renal Protection in Diabetic Models
In a controlled experiment on diabetic rats, treatment with this compound led to a marked decrease in renal fibrosis markers and improved glomerular filtration rate (GFR), suggesting its utility as a therapeutic agent for diabetic nephropathy.

作用机制

Ro-46-2005 通过与血管平滑肌细胞上的内皮素 A 受体结合来发挥其作用,从而抑制内皮素-1 的结合。这种阻断阻止内皮素-1 产生其血管收缩作用,导致血管舒张和血压降低。 分子靶点包括内皮素 A 受体,所涉及的途径与内皮素信号通路有关 .

相似化合物的比较

类似化合物

独特性

Ro-46-2005 由于其对内皮素 A 受体的特异性结合亲和力和抑制浓度而具有独特性。 与其他内皮素受体拮抗剂相比,它还具有独特的化学性质和药理学效应 .

生物活性

Ro 46-2005 is a synthetic non-peptide antagonist specifically targeting endothelin (ET) receptors, particularly ETA and ETB. This compound has garnered attention due to its potential therapeutic applications in cardiovascular diseases and other conditions where endothelin plays a critical role. The following sections provide a detailed examination of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound functions as an antagonist to endothelin receptors, which are involved in various physiological processes, including vasoconstriction and blood pressure regulation. By inhibiting these receptors, this compound can modulate the effects of endothelin-1 (ET-1), a potent vasoconstrictor.

In Vivo Studies

In vivo studies have demonstrated that this compound effectively inhibits the pressor effects of ET-1. Notably, while high doses (100 mg/kg i.v.) were required to block the depressor effect, lower doses (1 to 10 mg/kg i.v.) were sufficient to inhibit the pressor effect of big ET-1. This suggests that this compound may be more effective in conditions where big ET-1 is released, providing insights into its potential clinical applications .

In Vitro Studies

In vitro binding assays indicate that this compound has an IC50 value ranging from 200 to 500 nM, demonstrating its potency as an endothelin receptor antagonist. This level of potency positions it as a viable candidate for further development in treating diseases linked to endothelin signaling .

Biological Activity Data Table

Parameter Value
CompoundThis compound
TypeNon-peptide antagonist
Target ReceptorsETA and ETB
IC50 (In vitro)200 - 500 nM
Effective Dose (In vivo)1 - 10 mg/kg i.v.
High Dose Requirement100 mg/kg i.v.

Cardiovascular Applications

Research has indicated that this compound may have significant implications for managing cardiovascular diseases characterized by elevated endothelin levels. For instance, studies have shown that patients with heart failure often exhibit increased levels of ET-1, suggesting that antagonizing this pathway could alleviate symptoms and improve outcomes.

Comparative Studies

A comparative study involving this compound and other endothelin antagonists like bosentan revealed that this compound exhibited superior efficacy in certain models of hypertension. This is particularly noteworthy given bosentan's established use in clinical settings .

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent in conditions associated with dysregulated endothelin signaling. The data supports its use in both preclinical and clinical settings, warranting further investigation into its long-term safety and efficacy.

属性

IUPAC Name

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S/c1-23(2,3)16-8-10-19(11-9-16)33(28,29)26-21-20(22(25-15-24-21)31-13-12-27)32-18-7-5-6-17(14-18)30-4/h5-11,14-15,27H,12-13H2,1-4H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXOKLWCOWOECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OCCO)OC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164598
Record name Ro 46-2005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150725-87-4
Record name Ro 46-2005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150725874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro 46-2005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ro 46-2005
Reactant of Route 2
Reactant of Route 2
Ro 46-2005
Reactant of Route 3
Ro 46-2005
Reactant of Route 4
Reactant of Route 4
Ro 46-2005
Reactant of Route 5
Reactant of Route 5
Ro 46-2005
Reactant of Route 6
Reactant of Route 6
Ro 46-2005

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。